molecular formula C21H27N3O5 B5140066 Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5140066
M. Wt: 401.5 g/mol
InChI Key: TXDXGKDBVOAOJH-UHFFFAOYSA-N
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Description

Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The synthesis involves the following steps:

Chemical Reactions Analysis

Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahyd

Properties

IUPAC Name

methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-14-18(20(26)28-2)19(23-21(27)22-14)15-7-9-16(10-8-15)29-13-17(25)24-11-5-3-4-6-12-24/h7-10,19H,3-6,11-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDXGKDBVOAOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N3CCCCCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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